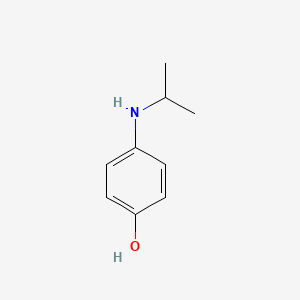

4-(Isopropylamino)phenol

CAS No.: 23576-79-6

Cat. No.: VC7960981

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23576-79-6 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 4-(propan-2-ylamino)phenol |

| Standard InChI | InChI=1S/C9H13NO/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 |

| Standard InChI Key | STVPBVIJXUKAMI-UHFFFAOYSA-N |

| SMILES | CC(C)NC1=CC=C(C=C1)O |

| Canonical SMILES | CC(C)NC1=CC=C(C=C1)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

-

IUPAC Name: 4-[(1-Methylethyl)amino]phenol

-

Common Synonyms:

Molecular Structure

-

Molecular Formula:

-

Molecular Weight: 151.21 g/mol

-

Structural Formula:

Crystallographic Data

Physical and Chemical Properties

Physicochemical Parameters

Spectral Characteristics

-

IR Spectrum: Strong O-H stretch (3200–3600 cm⁻¹), N-H bend (1600 cm⁻¹), and aromatic C=C vibrations (1500 cm⁻¹) .

-

NMR:

Synthesis and Manufacturing

From 4-(2-Methoxyethyl)phenol

-

Epoxidation: React with epichlorohydrin under basic conditions to form an epoxide intermediate.

-

Amination: Treat with isopropylamine to yield 4-(isopropylamino)phenol .

Catalytic Dehydrogenation

Industrial Production

-

Scale: Multi-kilogram batches reported in patent literature .

-

Purity: >98% (GC) achievable via recrystallization from hexane .

Applications in Pharmaceutical Chemistry

Metoprolol Synthesis

-

Role: Key intermediate in the synthesis of metoprolol, a β1-selective adrenergic receptor blocker .

-

Process:

Analgesic Derivatives

-

N-Alkyl-4'-hydroxyacetanilides: Derivatives exhibit reduced hepatotoxicity compared to acetaminophen .

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves |

| Eye damage (H319) | Use safety goggles |

| Flammability (H226) | Store away from ignition sources |

Analytical Methods

Chromatography

-

HPLC: C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .

-

GC-MS: Retention time = 8.2 min (HP-5 column), m/z 151 (M) .

Spectroscopic Confirmation

Recent Research and Future Directions

Enantioselective Synthesis

-

Chiral Resolution: HPLC on Chiralpak® AD-H column achieves 96–99% enantiomeric excess .

-

Catalytic Asymmetric Amination: Emerging methods using Rh(III) catalysts .

Metabolic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume